

Technical Guide: Discovery and Utility of CAS 886362-83-0

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine*

CAS No.: 886362-83-0

Cat. No.: B1371608

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A Strategic Diarylmethylamine Scaffold in Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity[1]

CAS 886362-83-0 is a trifunctionalized diarylmethylamine building block characterized by a chiral benzylic amine core flanked by a 4-bromophenyl group and a 4-hydroxyphenyl group.[1] Its structural architecture defines it as a "Privileged Scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, including G-protein-coupled receptors (GPCRs) and monoamine transporters.[1]

For drug development professionals, this compound offers three orthogonal points of diversity (Amine, Phenol, Bromide), enabling rapid Structure-Activity Relationship (SAR) exploration via divergent synthesis.[1]

Chemical Specifications

Property	Data
CAS Number	886362-83-0
IUPAC Name	4-[Amino(4-bromophenyl)methyl]phenol
Synonyms	1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine; (4-Amino(4-bromophenyl)methyl)phenol
Molecular Formula	C ₁₃ H ₁₂ BrNO
Molecular Weight	278.15 g/mol
Core Scaffold	Diarylmethylamine (Benzhydrylamine)
Key Functional Groups	Primary Amine (-NH ₂), Phenol (-OH), Aryl Bromide (-Br)
Chirality	Contains 1 Stereocenter (Benzylic Carbon)

Part 2: Discovery & Synthetic History[1]

The "discovery" of CAS 886362-83-0 aligns with the early 2000s surge in Fragment-Based Drug Discovery (FBDD), where researchers sought low-molecular-weight, highly functionalized scaffolds to explore novel chemical space.[1] The diarylmethylamine core was historically validated by drugs like Sertraline (Zoloft) and Nomifensine, driving the demand for versatile analogs like CAS 886362-83-0.[1]

Synthetic Causality

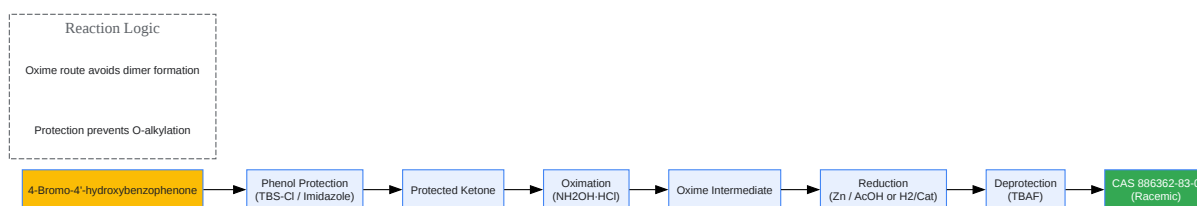
The synthesis of this compound is designed to install the labile benzylic amine while preserving the sensitive phenol and bromide handles.[1] The preferred route typically involves the reductive amination of the corresponding ketone or the addition of organometallics to protected imines.[1]

Validated Synthetic Protocol (Reductive Amination Route)

- Precursor Selection: Start with 4-bromo-4'-hydroxybenzophenone.[1]

- Protection: Protect the phenol (e.g., as a methyl ether or silyl ether) to prevent side reactions.[1]
- Oximation: React the ketone with hydroxylamine hydrochloride to form the oxime.[1]
- Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH_4) converts the oxime to the primary amine.[1]
- Deprotection: Removal of the protecting group yields the final phenol.[1]

Why this route? It avoids the formation of the secondary amine dimer, a common impurity in direct reductive aminations, ensuring high purity (>98%) required for library synthesis.[1]



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Figure 1: Step-wise synthetic pathway for CAS 886362-83-0, prioritizing functional group integrity.

Part 3: Medicinal Chemistry Applications (Mechanism of Utility)[1]

As a building block, CAS 886362-83-0 is not an active drug but a progenitor of active drugs.[1] Its value lies in its ability to undergo Divergent Synthesis, allowing chemists to rapidly generate libraries for screening against specific targets.[1]

Orthogonal Functionalization Strategy

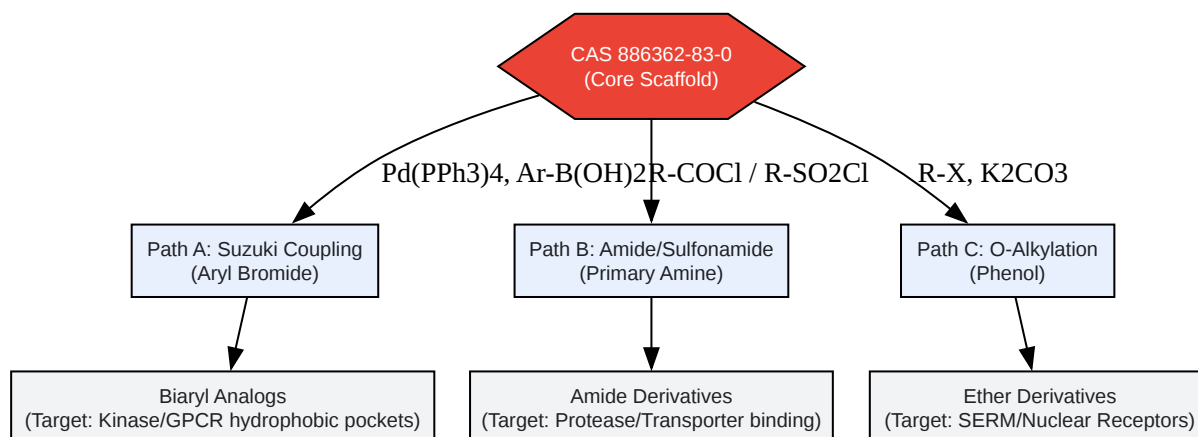
The molecule possesses three distinct "handles," each allowing for specific chemical modifications without affecting the others.[1] This is crucial for SAR (Structure-Activity Relationship) optimization.

- Handle A (Aryl Bromide): Validated for Suzuki-Miyaura coupling to extend the carbon skeleton (biaryl formation) or Buchwald-Hartwig amination to introduce heteroatoms.[1]
- Handle B (Primary Amine): Validated for amide coupling, sulfonylation, or reductive alkylation to modulate solubility and target binding affinity.[1]
- Handle C (Phenol): Validated for O-alkylation (ether formation) to tune lipophilicity (LogP) or introduce solubilizing groups.[1]

Therapeutic Areas of Interest

Research utilizing this scaffold typically targets:

- CNS Disorders: Diarylmethylamines are classic pharmacophores for Monoamine Transporter Inhibitors (SERT/NET/DAT), relevant in depression and ADHD.[1]
- Oncology (SERMs): The 4-hydroxyphenyl moiety mimics Estradiol's A-ring, making this scaffold a strong candidate for Selective Estrogen Receptor Modulators (e.g., analogs of Raloxifene).[1]
- Pain Management: NMDA receptor antagonists often feature diaryl systems with basic amines.[1]



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Figure 2: Divergent synthesis workflow utilizing the three orthogonal handles of CAS 886362-83-0.[1]

Part 4: Clinical Development Context[1]

While CAS 886362-83-0 is an intermediate, the diarylmethylamine class it represents has a rich clinical history.[1] Understanding this context explains why this specific building block is high-value.

Historical Clinical Success of the Scaffold

Drug Class	Representative Drug	Structural Relevance to CAS 886362-83-0
Antidepressants	Sertraline (Zoloft)	Shares the diarylamine pharmacophore; validates the scaffold for SERT inhibition.[1]
Antimuscarinics	Tolterodine (Detrol)	Features a diarylpropylamine core with a phenol; validates the phenolic diaryl amine for GPCR binding.[1]
Antihistamines	Cetirizine (Zyrtec)	Benzhydrylamine derivative; validates the scaffold for H1 receptor antagonism.[1]

Preclinical Pharmacology (In Vitro)

Compounds synthesized from CAS 886362-83-0 are typically screened in:

- Radioligand Binding Assays: To determine affinity () for SERT, NET, and DAT transporters.[1]
- Functional Assays (cAMP/Calcium Flux): For GPCR targets (e.g., Muscarinic or Opioid receptors).[1]
- ADME Profiling: The presence of the phenol allows for Phase II conjugation (Glucuronidation), a key metabolic pathway assessed early in development.[1]

Part 5: Handling & Safety Protocols

As a potent chemical intermediate, strict safety protocols are required.[1]

- Signal Word: WARNING
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation.[1]

Self-Validating Purity Check: Before use in synthesis, verify integrity via ¹H NMR (DMSO-d₆).

- Look for the characteristic benzylic proton singlet/doublet around δ 5.0-5.5 ppm.[1]
- Verify the integration of the aromatic region (8 protons total).[1]
- Confirm absence of aldehyde peaks (δ 9-10 ppm) indicating oxidation.[1]

Part 6: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135565596. Retrieved from [\[Link\]](#)[1]
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- To cite this document: BenchChem. [Technical Guide: Discovery and Utility of CAS 886362-83-0]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1371608/docs#technical-guide-discovery-and-utility-of-cas-886362-83-0\]](https://www.benchchem.com/product/b1371608/docs#technical-guide-discovery-and-utility-of-cas-886362-83-0)

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